molecular formula C11H8BrNO B13968408 4-(5-Bromopyridin-3-yl)phenol

4-(5-Bromopyridin-3-yl)phenol

Cat. No.: B13968408
M. Wt: 250.09 g/mol
InChI Key: YXNJSEFNCCQFLZ-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)phenol is a heterocyclic aromatic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a phenol group at the para position of the pyridine’s 3-position. This structure combines the electron-withdrawing effects of bromine and the hydrogen-bonding capability of the phenolic hydroxyl group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

4-(5-bromopyridin-3-yl)phenol

InChI

InChI=1S/C11H8BrNO/c12-10-5-9(6-13-7-10)8-1-3-11(14)4-2-8/h1-7,14H

InChI Key

YXNJSEFNCCQFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-3-yl)phenol typically involves the bromination of 3-pyridinol followed by a coupling reaction with a phenol derivative. One common method includes the use of acetophenone and 5-bromo-3-pyridincarboxyaldehyde in ethanol, with potassium hydroxide as a base at low temperatures . The reaction proceeds through a condensation mechanism, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for 4-(5-Bromopyridin-3-yl)phenol often involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Major products are quinone derivatives.

    Coupling: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-(5-Bromopyridin-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenol group play crucial roles in binding to these targets, modulating their activity. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs include:

4-(5-Chloropyridin-3-yl)phenol: Replacing bromine with chlorine reduces molecular weight (Br: ~80 vs. Cl: ~35 g/mol) and polarizability, impacting solubility and intermolecular interactions. Bromine’s larger atomic radius enhances hydrophobic interactions in biological systems .

4-(5-Methylpyridin-3-yl)phenol: Substituting bromine with a methyl group introduces steric bulk and electron-donating effects, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

4-(Pyridin-3-yl)phenol: The absence of a halogen or substituent at the pyridine’s 5-position simplifies the structure but reduces electrophilicity, limiting utility in nucleophilic aromatic substitution .

Table 1: Key Properties of 4-(5-Bromopyridin-3-yl)phenol and Analogs

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Reactivity in Suzuki-Miyaura
4-(5-Bromopyridin-3-yl)phenol 250.06 2.8 ~15 (DMSO) High (Br acts as leaving group)
4-(5-Chloropyridin-3-yl)phenol 205.62 2.3 ~25 (DMSO) Moderate
4-(5-Methylpyridin-3-yl)phenol 185.22 2.1 ~50 (DMSO) Low
4-(Pyridin-3-yl)phenol 171.17 1.7 ~100 (DMSO) Very Low

*Calculated using fragment-based methods.

Crystallographic Studies

Bromine’s strong X-ray scattering power facilitates precise electron density mapping compared to lighter halogens .

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